1-(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid
CAS No.:
Cat. No.: VC15863743
Molecular Formula: C12H17N3O3
Molecular Weight: 251.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H17N3O3 |
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Molecular Weight | 251.28 g/mol |
IUPAC Name | 1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)piperidine-4-carboxylic acid |
Standard InChI | InChI=1S/C12H17N3O3/c1-2-9-7-10(16)14-12(13-9)15-5-3-8(4-6-15)11(17)18/h7-8H,2-6H2,1H3,(H,17,18)(H,13,14,16) |
Standard InChI Key | XBSVVTCVRCNUFG-UHFFFAOYSA-N |
Canonical SMILES | CCC1=CC(=O)NC(=N1)N2CCC(CC2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a pyrimidine ring substituted at the 2-position with a piperidine moiety and at the 4-position with an ethyl group. The pyrimidine ring exists in a 6-keto tautomeric form, while the piperidine ring is substituted at the 4-position with a carboxylic acid group. The molecular formula is C₁₂H₁₇N₃O₃, with a molecular weight of 251.28 g/mol .
The SMILES notation (CCc1cc(=O)[nH]c(N2CCC(C(=O)O)CC2)n1) clarifies the connectivity: the ethyl group (CC) attaches to the pyrimidine’s 4-position, the keto group (=O) resides at the 6-position, and the piperidine ring links via its nitrogen to the pyrimidine’s 2-position .
Physicochemical Characteristics
While experimental data on melting point, boiling point, and density are unavailable, the carboxylic acid group confers moderate polarity, suggesting solubility in polar solvents like water or ethanol under basic conditions. The logP value, though unmeasured, is estimated to be low due to the ionizable carboxylic acid, impacting its pharmacokinetic profile .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves multi-step organic reactions. A plausible route includes:
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Pyrimidine Ring Formation: Condensation of ethyl acetoacetate with urea or thiourea derivatives to generate the 6-oxo-1,6-dihydropyrimidine scaffold.
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Piperidine Substitution: Nucleophilic aromatic substitution at the pyrimidine’s 2-position using a piperidine derivative.
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Carboxylic Acid Functionalization: Introduction of the carboxylic acid group via hydrolysis of a nitrile or ester precursor .
Industrial Production
AK Scientific (CAS 1707372-74-4) produces a closely related analog with an additional methyl group, employing Good Manufacturing Practice (GMP) standards. Their product, with ≥95% purity, is stored at 2–8°C to ensure stability .
Biological Activity and Applications
Research Applications
The compound serves as:
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Building Block: For synthesizing larger molecules in drug discovery.
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Metal Chelator: The carboxylic acid and pyrimidine keto group may coordinate transition metals, useful in catalysis .
Comparative Analysis with Structural Analogs
Compound Name | Molecular Formula | Key Differences | Biological Activity |
---|---|---|---|
1-(1,4,5-Trimethyl-6-oxo-pyrimidin-2-yl)piperidine-3-carboxylic acid | C₁₃H₁₉N₃O₃ | Additional methyl groups | Enhanced metabolic stability |
1-(4-Methyl-6-oxo-pyrimidin-2-yl)piperidine | C₁₀H₁₅N₃O | Lacks carboxylic acid group | Reduced solubility |
1-(5-Chloro-6-oxo-pyridazin-1-yl)piperidine | C₉H₁₁ClN₄O | Chlorine substituent | Increased electrophilicity |
The ethyl group in 1-(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid balances lipophilicity and steric bulk, optimizing membrane permeability compared to methyl or chloro analogs .
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